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molecular formula C6H5F9O B063957 1-(Ethoxy)nonafluorobutane CAS No. 163702-05-4

1-(Ethoxy)nonafluorobutane

Cat. No. B063957
M. Wt: 264.09 g/mol
InChI Key: DFUYAWQUODQGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429557B2

Procedure details

Solvency tests with 50% by volume 4-bromo-3-chloro-3,4,4-trifluorobutene and 50% by volume ethyl nonafluorobutyl ether were performed. The solvency characteristics of these mixtures matched or exceeded that of CFC-113 with Krytox and Jet Lube. The solvency of the individual components was inferior to that of CFC-113 toward Krytox and Jet Lube, illustrating the effectiveness of using mixtures as taught by this invention. Similarly, mixtures of 4-bromo-3,3,4,4-trifluorobutene and methyl nonafluorobutyl ether produced solvency characteristic that met or exceeded those of CFC-113.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Krytox
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Krytox
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrC(F)(F)C(Cl)(F)C=C.[F:10][C:11]([F:25])([C:21]([F:24])([F:23])[F:22])[C:12]([F:20])([F:19])[C:13]([O:16][CH2:17]C)([F:15])[F:14]>C(Cl)(F)(F)C(Cl)(Cl)F>[F:10][C:11]([F:25])([C:21]([F:22])([F:24])[F:23])[C:12]([F:19])([F:20])[C:13]([O:16][CH3:17])([F:15])[F:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(C=C)(F)Cl)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(F)(F)OCC)(F)F)(C(F)(F)F)F
Step Three
Name
Krytox
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Krytox
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(F)(Cl)Cl)(F)(F)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(F)(Cl)Cl)(F)(F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)OC)(F)F)(C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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